Ammoniumeisen(III)citrat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

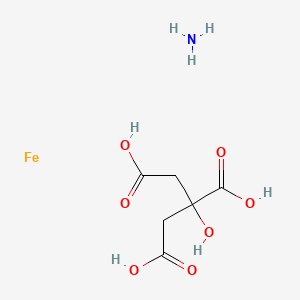

Synthetic Routes and Reaction Conditions: Ammoniumeisen(III)citrat can be synthesized by neutralizing citric acid with iron(III) hydroxide and ammonia. The general reaction involves dissolving iron(III) chloride hexahydrate in water, followed by the addition of ammonia to precipitate iron(III) hydroxide. This precipitate is then dissolved in citric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The final product is typically dried and ground into a fine powder for various applications .

化学反应分析

Types of Reactions: Ammoniumeisen(III)citrat undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It can act as a reducing agent, particularly in the presence of light, which makes it useful in photographic processes.

Complexation Reactions: The compound can form complexes with other metal ions, which is useful in water purification and other industrial processes.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include potassium ferricyanide in the cyanotype process.

Complexation: Various metal salts can be used to form complexes under controlled pH and temperature conditions.

Major Products:

Photographic Processes: The major products include blueprints and other photographic prints.

Water Purification: Complexes formed with other metals aid in the removal of impurities from water.

科学研究应用

Ammoniumeisen(III)citrat has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in studies involving iron metabolism and transport.

Medicine: Utilized as an iron supplement to treat iron deficiency anemia.

Industry: Applied in water purification, photographic processes, and as a food additive.

作用机制

The mechanism of action of ammoniumeisen(III)citrat primarily involves its ability to donate iron ions. In biological systems, it releases iron ions that are essential for various cellular processes, including oxygen transport and DNA synthesis. The citric acid component helps in the stabilization and solubilization of iron ions, facilitating their absorption and utilization in the body .

相似化合物的比较

Ferric Citrate: Similar in composition but lacks the ammonium component.

Ferrous Sulfate: Another iron supplement but in a different oxidation state (Fe(II) instead of Fe(III)).

Ferric Ammonium Sulfate: Contains sulfate instead of citrate as the anion.

Uniqueness: Ammoniumeisen(III)citrat is unique due to its high solubility in water and its dual role as both an iron supplement and a reagent in photographic processes. Its ability to form stable complexes with other metals also sets it apart from other iron compounds .

属性

| ... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |

CAS 编号 |

25378-33-0 |

分子式 |

C6H11FeNO7 |

分子量 |

265.00 g/mol |

IUPAC 名称 |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

InChI 键 |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

密度 |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

物理描述 |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3R,11S,12S,14S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785226.png)

![5-Ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785256.png)

![[(1S)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785267.png)

![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)

![(1S,2S,13S,14R,15S,16R,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785302.png)

![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)

![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)